4-(3,5-Dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
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Overview
Description
4-(3,5-Dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a heterocyclic compound that belongs to the class of triazino[1,2-a]benzimidazoles. This compound is characterized by the presence of a triazine ring fused to a benzimidazole moiety, with a 3,5-dimethoxyphenyl group attached at the 4-position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves the cyclization of 2-benzimidazolylguanidine with appropriate reactants. One common method involves the reaction of 2-benzimidazolylguanidine with formaldehyde in dioxane, leading to the formation of the desired compound . Another method involves the reaction of 2-benzimidazolylguanidine with acetone in the presence of piperidine as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reactants is crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the triazine or benzimidazole rings.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-(3,5-Dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an inhibitor of dihydrofolate reductase, making it a candidate for the treatment of bacterial and parasitic infections, as well as certain cancers.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Materials Science: The unique structure of the compound makes it useful in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves the inhibition of dihydrofolate reductase. This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides. By inhibiting this enzyme, the compound disrupts DNA synthesis and cell division, leading to the death of rapidly dividing cells, such as bacteria and cancer cells .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine: This compound also inhibits dihydrofolate reductase but has different substituents at the 4-position.
3,4-Dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine: Lacks the 3,5-dimethoxyphenyl group, resulting in different biological activity.
Uniqueness
The presence of the 3,5-dimethoxyphenyl group in 4-(3,5-dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine imparts unique electronic and steric properties, enhancing its ability to interact with specific molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H17N5O2 |
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Molecular Weight |
323.35 g/mol |
IUPAC Name |
4-(3,5-dimethoxyphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
InChI |
InChI=1S/C17H17N5O2/c1-23-11-7-10(8-12(9-11)24-2)15-20-16(18)21-17-19-13-5-3-4-6-14(13)22(15)17/h3-9,15H,1-2H3,(H3,18,19,20,21) |
InChI Key |
VDRFXMQMPFISJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N)OC |
Origin of Product |
United States |
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